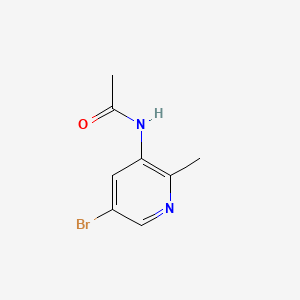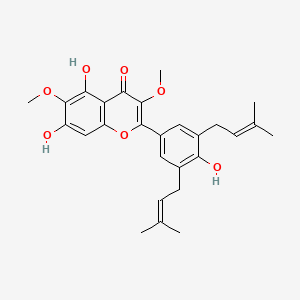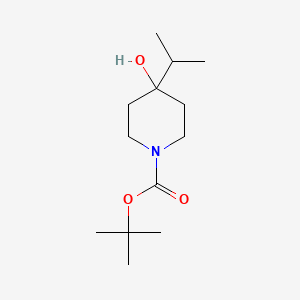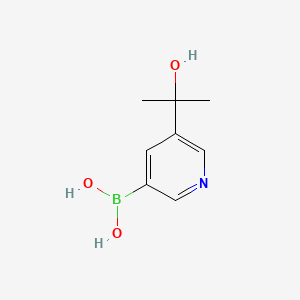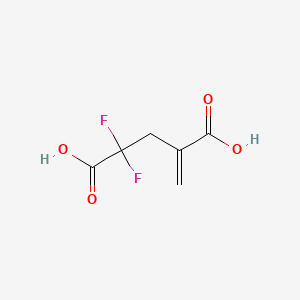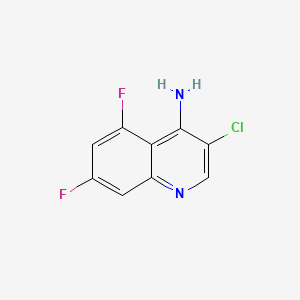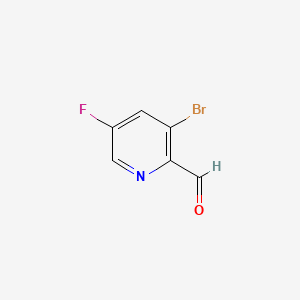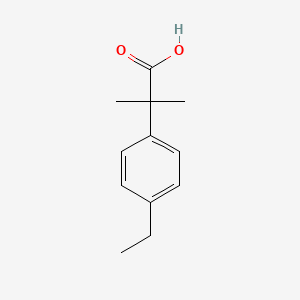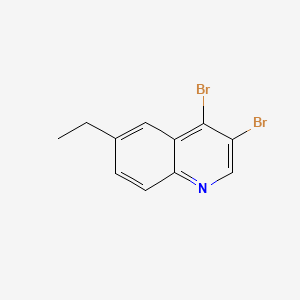
4/'-BROMOACETOPHENONE-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromoacetophenone-D7 is a deuterated derivative of 4’-Bromoacetophenone. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is commonly used in various research fields, including organic synthesis, medical, environmental, and industrial research.
Mechanism of Action
Target of Action
Bromoacetophenone derivatives are known to be significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Mode of Action
The mode of action of 4’-Bromoacetophenone-D7 involves the α-bromination reaction of carbonyl compounds, a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (20609) and chemical formula (BrC6D4COCD3), have been reported .
Action Environment
The synthesis of 4-chloro-α-bromo-acetophenone was found to be successful at a temperature of 90 ℃ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4’-Bromoacetophenone-D7 involves the bromination of acetophenone followed by deuteration. One common method involves the use of bromine and acetic acid as reagents. The reaction is carried out at a controlled temperature to ensure the selective bromination of the acetophenone . The deuteration process involves the replacement of hydrogen atoms with deuterium, which can be achieved using deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of 4’-Bromoacetophenone-D7 typically involves large-scale bromination and deuteration processes. These processes are carried out in specialized reactors with precise control over reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
4’-Bromoacetophenone-D7 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like phenylboronic acid in the presence of a palladium catalyst.
Oxidation Reactions: The acetophenone moiety can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Phenylboronic acid, palladium catalyst, and base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted acetophenone derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
4’-Bromoacetophenone-D7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a tracer in environmental studies to monitor pollution and chemical distribution.
Comparison with Similar Compounds
4’-Bromoacetophenone-D7 can be compared with other similar compounds, such as:
4’-Bromoacetophenone: The non-deuterated form, which is commonly used in organic synthesis and as a reagent in various chemical reactions.
2’-Bromoacetophenone: A positional isomer with the bromine atom at the ortho position, used in similar applications but with different reactivity and properties.
4’-Methoxyacetophenone: A methoxy-substituted derivative, used in organic synthesis and as a precursor for various chemical compounds.
The uniqueness of 4’-Bromoacetophenone-D7 lies in its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies due to the different nuclear properties of deuterium compared to hydrogen .
Properties
CAS No. |
1219805-88-5 |
|---|---|
Molecular Formula |
C8H7BrO |
Molecular Weight |
206.09 |
IUPAC Name |
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C8H7BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
WYECURVXVYPVAT-AAYPNNLASA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


